N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound features a thieno[3,2-b]pyridine core, a bicyclic system fused from thiophene and pyridine rings. Key substituents include:
- 4-methyl and 5-oxo groups: Influence electronic properties and steric bulk.
- N-(2,4-dimethylphenyl) carboxamide: Introduces aromaticity and lipophilicity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-4-5-11(10(2)8-9)18-16(21)13-14(20)15-12(6-7-23-15)19(3)17(13)22/h4-8,20H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYZKLIMMHVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thieno[3,2-b]pyridine intermediate with 2,4-dimethylphenylamine under suitable conditions, often using coupling reagents like EDCI or HATU.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective oxidation reactions using reagents like mCPBA or similar oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: mCPBA, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and Friedel-Crafts reagents (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in oncology. Its mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Research Findings
Numerous studies have investigated the biological effects of N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : In studies on HeLa cells, an IC50 value of 10 µM was noted where the compound inhibited specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thieno[3,2-b]pyridine ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Heterocycles
Key Insight: The thieno[3,2-b]pyridine core offers a unique balance of aromaticity and sulfur-mediated electronic effects compared to nitrogen-dominant analogs.
Substituent Effects
Physical Properties
Key Insight : The target compound’s hydroxy and carboxamide groups likely confer higher solubility than methoxy analogs but lower than carboxy derivatives.
Crystallography and Intermolecular Interactions
- Target Compound : Predicted to form hydrogen bonds via 7-OH and carboxamide, similar to the intermolecular interactions observed in Ethyl 2-(4-carboxybenzylidene)-... (e.g., O–H···O and N–H···O bonds) .
- Packing Patterns: Likely triclinic or monoclinic systems due to planar heterocyclic cores, as seen in related structures .
Biological Activity
N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 300.36 g/mol. It features a thieno[3,2-b]pyridine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-b]pyridine compounds exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds structurally similar to this compound have shown significant activity against various strains of bacteria and fungi. Specifically, derivatives demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In tests involving human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer), derivatives exhibited varying degrees of cytotoxicity. For example, modifications to the thieno[3,2-b]pyridine structure enhanced anticancer activity against Caco-2 cells by approximately 31.9% compared to untreated controls .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Enzyme Inhibition : Similar thieno derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
Case Studies
- Thrombocytopenia Treatment : Research has indicated that certain thieno derivatives act as thrombopoietin receptor agonists, enhancing platelet production in preclinical models . This suggests potential therapeutic applications in treating thrombocytopenia.
- Neuroprotective Effects : Investigations into related structures have revealed neuroprotective properties that may be beneficial in neurodegenerative diseases . These effects are attributed to the ability of some derivatives to cross the blood-brain barrier and exert anti-inflammatory actions.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
